Salicylaldoxime

Medicinal Chemistry Estrogen Receptor Ligands Ligand Design

Salicylaldoxime serves as the unsubstituted reference standard for benchmarking commercial alkyl-salicylaldoxime extractants (LIX 622, LIX 860, LIX 984). The ortho-OH group forms an intramolecular H-bond that stabilizes the pseudo-aromatic chelate ring, enabling pH-dependent selective Cu(II) precipitation at pH 2.6 while Fe(III) remains in solution. Procure this ≥98% purity crystalline solid as your primary standard for extractant QC validation and gravimetric copper determination in ferrous and aluminum alloys.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 94-67-7
Cat. No. B1680748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylaldoxime
CAS94-67-7
Synonymssalicylaldoxime
salicylaldoxime, (E)-isome
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)O
InChIInChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+
InChIKeyORIHZIZPTZTNCU-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salicylaldoxime (CAS 94-67-7) Technical Baseline and Procurement Context


Salicylaldoxime (2-hydroxybenzaldehyde oxime, CAS 94-67-7) is a bidentate chelating ligand in the phenolic oxime class, functioning as a selective complexation agent for transition metal ions [1]. The compound forms stable, charge-neutral complexes with divalent metals through coordination via the phenolic oxygen and oxime nitrogen atoms, a property that underpins its utility in analytical chemistry, solvent extraction, and coordination chemistry research [2]. In the procurement landscape, salicylaldoxime is supplied as a crystalline solid with typical purity specifications of ≥98.0% (GC) and a melting point of 57–61°C, serving as a reference standard against which alkyl-substituted commercial extractants and derivative ligands are benchmarked .

Salicylaldoxime (CAS 94-67-7): Why In-Class Ligands Cannot Be Casually Substituted


Salicylaldoxime cannot be freely interchanged with other phenolic oximes or aldoximes due to quantifiable differences in metal-binding selectivity, complex stability, and acid-base speciation behavior. The ortho-hydroxy group establishes an intramolecular hydrogen bond that stabilizes the pseudo-aromatic chelate ring and modulates the pKa profile, directly affecting metal extraction pH windows and selectivity against competing ions [1]. Structural modifications—whether through alkyl substitution on the aromatic ring or replacement of the hydroxyl group with alternative donor atoms—produce measurable shifts in stability constants and binding affinity [2]. Consequently, procurement decisions predicated solely on the generic 'oxime' or 'chelator' classification risk selecting a reagent with inappropriate selectivity, incompatible pH operational range, or insufficient complex stability for the intended analytical or separation workflow [3].

Salicylaldoxime (CAS 94-67-7) Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Salicylaldoxime vs. Benzaldoxime: Intramolecular Hydrogen Bonding Confers a Measurable Binding Affinity Advantage

Salicylaldoxime exhibits substantially higher binding affinity for estrogen receptors compared to benzaldoxime, a direct structural comparator lacking the ortho-hydroxy group. The intramolecular hydrogen bond in salicylaldoxime forms a pseudocyclic A'-ring that mimics the phenolic A-ring of estradiol, a feature absent in benzaldoxime [1]. This structural distinction translates to a quantifiable difference in receptor binding.

Medicinal Chemistry Estrogen Receptor Ligands Ligand Design

Salicylaldoxime vs. 5-Substituted Derivatives: Electron-Withdrawing Substituents Modulate Transition Metal Complex Stability

Systematic potentiometric and spectrophotometric studies have quantified the stability constants of salicylaldoxime complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) relative to 5-methyl-, 5-chloro-, and 5-nitro-substituted analogs [1]. Electrophilic substituents exert a dual effect: they decrease electron density on donor atoms (weakening σ-bonding) while enhancing π-acceptor capability (strengthening π-bonding), yielding predictable and measurable shifts in log β values [1].

Coordination Chemistry Analytical Chemistry Complex Stability

Salicylaldoxime pKa Profile: Quantitative Acid-Base Speciation Defines Operational pH Windows

Salicylaldoxime exhibits three distinct pKa values that govern its protonation state and metal-binding capacity across the pH spectrum: pKa₁ = 1.224 ± 0.027 (acidic medium), pKa₂ = 8.551 ± 0.024, and pKa₃ = 11.728 ± 0.016 (alkaline medium) [1]. This multi-step dissociation profile differs from simpler monoprotic chelators and establishes precise pH windows for selective metal precipitation. For instance, copper precipitates as a greenish-yellow complex at pH 2.6 in acetic acid media, while nickel and cobalt require distinct pH conditions [2].

Analytical Chemistry Speciation pH-Dependent Extraction

Salicylaldoxime vs. Dimethylglyoxime: Differential Selectivity for Cu(II) vs. Ni(II) in Gravimetric Analysis

Salicylaldoxime functions as a selective precipitant for copper under conditions where dimethylglyoxime (DMG) preferentially precipitates nickel. At pH 2.6 in acetic acid media, salicylaldoxime quantitatively precipitates Cu(II) as a greenish-yellow complex while Ni(II) remains in solution [1]. Conversely, DMG requires ammoniacal conditions and precipitates Ni(II) but not Cu(II) under those conditions [2]. This orthogonal selectivity enables sequential separation of copper and nickel from the same sample matrix.

Gravimetric Analysis Metal Separation Selective Precipitation

Salicylaldoxime vs. Alkyl-Salicylaldoxime Commercial Extractants: Higher Aqueous Solubility Facilitates Analytical Workflows

Salicylaldoxime exhibits a water solubility of approximately 25 g/L at 20 °C and is soluble in ethanol, diethyl ether, acetone, and benzene . In contrast, commercial alkyl-salicylaldoxime extractants (e.g., 5-nonylsalicylaldoxime, 5-dodecylsalicylaldoxime) bear hydrophobic alkyl chains that render them practically insoluble in water and require formulation in kerosene or other organic diluents for industrial solvent extraction applications [1]. This solubility difference dictates the applicable workflow: salicylaldoxime is suitable for aqueous analytical procedures and spectrophotometric determinations, whereas alkylated derivatives are confined to biphasic solvent extraction systems .

Analytical Chemistry Spectrophotometry Reagent Solubility

Salicylaldoxime (CAS 94-67-7) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Selective Gravimetric Determination of Copper in Alloy Matrices

Salicylaldoxime enables selective gravimetric determination of copper in aluminum alloys and ferrous alloys by exploiting its pH-dependent precipitation behavior. At pH 2.6 in acetic acid media, salicylaldoxime quantitatively precipitates Cu(II) as a greenish-yellow complex while iron(III) and other interfering ions remain in solution [1]. This application directly leverages the pKa₂ value of 8.551 ± 0.024 and the protonation equilibrium that governs metal complex formation [2]. The method is validated for aluminum alloy analysis and circumvents interferences encountered in direct aspiration atomic absorption methods [1].

Spectrophotometric Quantification of Cu(II), Fe(III), Mo(VI), and Ni(II) in Aqueous Samples

Salicylaldoxime functions as a chromogenic reagent for spectrophotometric determination of multiple transition metals, including Cu(II), Fe(III), Mo(VI), and Ni(II) [1]. The water solubility (~25 g/L at 20 °C) enables direct preparation of aqueous reagent solutions without organic co-solvents [2]. The copper-salicylaldoxime complex extracted into amyl acetate exhibits an absorption maximum suitable for quantitative analysis, and the method has been validated for aluminum alloys and ferrous alloys with demonstrated absence of interference from commonly encountered matrix elements [3].

Scaffold for Estrogen Receptor Beta-Selective Ligand Development

The salicylaldoxime core provides a validated scaffold for developing estrogen receptor beta (ERβ)-selective agonists. Structural modifications of the monoaryl-salicylaldoxime template have yielded compounds with Ki values as low as 7.1 nM and EC₅₀ values of 4.8 nM for ERβ, with functional subtype selectivity (β/α transcription potency ratio) exceeding that of estradiol [1]. The intramolecular hydrogen-bonded pseudocyclic A'-ring, which distinguishes salicylaldoxime from benzaldoxime (which shows greatly reduced binding affinity), is essential for maintaining receptor binding interactions [2].

Analytical Standard and Baseline Reference for Alkyl-Salicylaldoxime Extractant Development

Salicylaldoxime serves as the unsubstituted reference compound against which the performance of commercial alkyl-salicylaldoxime extractants (e.g., 5-nonylsalicylaldoxime, 5-dodecylsalicylaldoxime, tert-octylsalicylaldoxime) is benchmarked [1]. Its well-characterized stability constants with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) provide the baseline dataset for quantifying the effects of alkyl and electron-withdrawing substituents on complex stability and extraction efficiency [2]. This reference role is critical for rational extractant design and for quality control of commercial formulations such as LIX 622, LIX 860, and LIX 984 [3].

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